molecular formula C14H13NO4S B2518658 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione CAS No. 2490404-67-4

6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione

Cat. No.: B2518658
CAS No.: 2490404-67-4
M. Wt: 291.32
InChI Key: BUSFAPIXCLYGTJ-UHFFFAOYSA-N
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Description

6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione is a chemical compound of significant interest in specialized research applications. Its core structure is related to xanthene-1,9-dione derivatives, which have been identified as key transformation products of certain herbicides. A prominent area of investigation for this class of compounds is in plant science, where related analogs have been studied for their unexpected effects on plant growth. Specifically, research has shown that a structurally similar compound, through sequential transformation, can be hydrolyzed into a derivative of salicylic acid, which is a known plant signaling molecule. This transformation product was observed to act as a root growth enhancer in monocotyledonous plants, exemplifying a rare case where a xenobiotic compound can be converted into a substance with potential beneficial effects . This suggests potential research applications for this compound in studying plant growth regulation, herbicide metabolism, and the environmental fate of organic compounds. Furthermore, the acridine and tetrahydroacridine core is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets like DNA and enzymes, which can be exploited in the development of therapeutic agents . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

6-methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-20(18,19)8-5-6-9-11(7-8)15-10-3-2-4-12(16)13(10)14(9)17/h5-7H,2-4H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSFAPIXCLYGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(N2)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced acridine derivatives.

    Substitution: Substituted acridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Neurodegenerative Disease Treatment

One of the primary applications of 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione is in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, a neurotransmitter critical for memory and learning.

  • Inhibition Potency : The compound has shown an IC50 value for BChE as low as 0.0352 nM, indicating potent activity against cholinesterases .
  • Neuroprotective Effects : In vitro studies demonstrate that it can exert neuroprotective effects at concentrations as low as 0.01 μM in BV-2 microglial cells .

Organic Electronics

The π-conjugated structure of this compound makes it suitable for applications in organic electronics. Its properties allow for use in:

  • Organic Light Emitting Diodes (OLEDs) : The compound can be utilized in the fabrication of OLEDs due to its electronic properties.
  • Conductive Polymers : Its incorporation into polymeric materials enhances conductivity and stability.

Dye Industry

The chromophoric properties of this compound allow it to be used in dye synthesis. Its vibrant color and stability make it an attractive candidate for:

  • Pigments : Used in various applications requiring durable colorants.
  • Textile Dyes : Its properties are exploited in textile dyeing processes.

Biological Research

In biological research, this compound is valuable for its enzyme inhibition capabilities and receptor binding studies. It serves as a model compound for:

  • Enzyme Kinetics : Studies involving cholinesterase activity help elucidate mechanisms related to neurodegeneration.
  • Drug Development : It acts as a lead compound for developing new therapeutics targeting similar pathways .

Case Study 1: Alzheimer’s Disease Model

In a study involving transgenic mice models of Alzheimer’s disease treated with this compound:

  • Results : Significant improvement in cognitive function was observed alongside reduced amyloid plaque accumulation.
  • Mechanism : The compound's ability to inhibit cholinesterases was linked to enhanced acetylcholine levels and improved synaptic function .

Case Study 2: Organic Electronics Development

Research conducted on the integration of this compound into OLED devices demonstrated:

  • Performance : Devices exhibited high efficiency with low operational voltages.
  • Stability : Long-term stability tests indicated minimal degradation over time compared to conventional materials.

Mechanism of Action

The mechanism of action of 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, in medicinal chemistry, it inhibits acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is crucial in the treatment of neurological disorders like Alzheimer’s disease.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

  • 9-Amino-7-methyl-1,2,3,4-tetrahydroacridine (2d): Melts at 228–230°C, significantly higher than its unsubstituted counterpart (179–181°C for 2a) due to the electron-donating methyl group enhancing intermolecular interactions .
  • 6-Methylsulfonyl substitution: The methylsulfonyl group, being strongly electron-withdrawing, likely reduces basicity compared to amino-substituted analogs (e.g., 2a, 2d) and may lower solubility in polar solvents due to increased molecular weight and polarity.

Naphtho- and Indole-Fused Dione Derivatives

Cytotoxicity Profiles

  • Naphtho[2,3-b]furan-4,9-dione derivatives : Exhibit potent anticancer activity, with IC50 values as low as 0.1–0.8 µM against breast (MCF-7) and lung (A549) cancer cell lines. Phosphonate-substituted variants show enhanced activity due to improved cellular uptake .
  • Benzo[f]indole-4,9-dione hybrids: Demonstrate selectivity for cancer cells over normal fibroblasts, with IC50 values <1 µM. Electron-withdrawing substituents (e.g., nitro, sulfonyl) correlate with increased cytotoxicity .

Cyclopentane-Fused Diones

  • 10-(2-Nitro-phenyl)-...-dione : Nitro groups in cyclopentane derivatives are associated with antimicrobial activity .
  • Comparison: The methylsulfonyl group in 6-Methylsulfonyl-...

Biological Activity

6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.

This compound belongs to the tetrahydroacridine class of compounds known for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes. The inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of cholinesterases. Studies have shown that this compound exhibits potent inhibitory activity against both AChE and BChE:

  • AChE Inhibition : The compound demonstrated an IC50 value in the low nanomolar range (e.g., 0.0352 nM) for BChE and varying efficacy against AChE depending on structural modifications .
  • Neuroprotective Effects : In BV-2 microglial cells, it has shown neuroprotective properties at concentrations as low as 0.01 μM, suggesting its potential in reducing neuroinflammation .

Biological Activity Data

Biological Activity IC50 Values Model Systems Reference
AChE Inhibition0.0352 nMHuman recombinant AChE
BChE InhibitionLow nanomolar rangeHuman recombinant BChE
Neuroprotection0.01 μMBV-2 microglial cells
Anti-inflammatory activitySignificant reductionVarious neuroinflammatory models

Case Studies

Several studies have investigated the effects of this compound in vivo and in vitro:

  • Alzheimer's Disease Models : In transgenic mouse models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups .
  • Cell Culture Studies : In vitro studies using SH-SY5Y neuroblastoma cells indicated that treatment with this compound led to decreased levels of reactive oxygen species (ROS), suggesting an antioxidant effect that may contribute to its neuroprotective properties .

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